2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride involves several steps. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation, cancer, or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride can be compared with other indole derivatives, such as:
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride: Similar in structure but with different functional groups, leading to different biological activities.
Indole-3-acetic acid: A natural plant hormone with different applications in biology and agriculture.
1H-indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Properties
Molecular Formula |
C10H15Cl2N3 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanimidamide;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H |
InChI Key |
WHDCFDGOTWCDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl |
Origin of Product |
United States |
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